molecular formula C13H8BrF2NO B2953614 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol CAS No. 452298-18-9

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol

Cat. No.: B2953614
CAS No.: 452298-18-9
M. Wt: 312.114
InChI Key: NYGZHXIFHDGETP-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H8BrF2NO. This compound is notable for its unique structure, which includes a bromine atom, two fluorine atoms, and an imino group attached to a phenol ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is used in a variety of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations . This compound has been shown to possess antimicrobial, anti-inflammatory, and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,5-difluoroaniline under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(2,6-difluorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol

Uniqueness

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-[(2,5-difluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGZHXIFHDGETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.